BMS-199945

Description

Properties

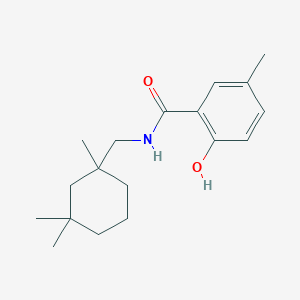

Molecular Formula |

C18H27NO2 |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

2-hydroxy-5-methyl-N-[(1,3,3-trimethylcyclohexyl)methyl]benzamide |

InChI |

InChI=1S/C18H27NO2/c1-13-6-7-15(20)14(10-13)16(21)19-12-18(4)9-5-8-17(2,3)11-18/h6-7,10,20H,5,8-9,11-12H2,1-4H3,(H,19,21) |

InChI Key |

TWIXURCZKWRQTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)NCC2(CCCC(C2)(C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-199945; BMS 199945; BMS199945. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-199945 Against Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-199945 is a potent small-molecule inhibitor of influenza A virus, specifically targeting the viral entry process. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows. This compound acts as a fusion inhibitor, binding to the hemagglutinin (HA) glycoprotein and stabilizing its pre-fusion conformation. This action prevents the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane of the host cell, thereby halting the viral life cycle at an early stage. This guide is intended to serve as a detailed resource for researchers and professionals in the field of antiviral drug development.

Core Mechanism of Action: Inhibition of Hemagglutinin-Mediated Membrane Fusion

This compound exerts its antiviral activity by directly targeting the influenza virus hemagglutinin (HA) protein, a critical component for viral entry into host cells. The primary mechanism of action is the inhibition of the low pH-induced conformational change of HA, which is a prerequisite for the fusion of the viral and endosomal membranes.

The influenza virus enters the host cell via endocytosis. Within the endosome, a drop in pH triggers a dramatic and irreversible conformational rearrangement of the HA trimer. This change exposes the "fusion peptide," a hydrophobic region at the N-terminus of the HA2 subunit, which then inserts into the endosomal membrane. Further refolding of the HA2 subunit brings the viral and endosomal membranes into close proximity, leading to membrane fusion and the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm.

This compound and its analogs bind to a specific pocket within the HA2 subunit of the HA trimer. This binding stabilizes the pre-fusion conformation of the protein, even under acidic conditions. By preventing the conformational change, this compound effectively blocks the exposure of the fusion peptide and the subsequent steps of membrane fusion, thus trapping the virus in the endosome and preventing the initiation of infection.

Signaling Pathway of Influenza Virus Entry and Inhibition by this compound

Caption: Influenza virus entry pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified using various in vitro assays. The following tables summarize the key efficacy data available for this compound and its analogs.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs against Influenza A/WSN/33 (H1N1)

| Compound | Assay | Endpoint | Value (μM) | Reference |

| This compound | Virus-induced Hemolysis of Chicken RBC | IC50 | 0.57 | [1][2] |

| This compound | Trypsin Protection Assay (BHA) | IC50 | ~1 | [1] |

| BMY-27709 | Virus-induced Hemolysis of Chicken RBC | IC50 | 3.5 | [2] |

| BMS-201160 (Photoaffinity Analog) | Virus-induced Hemolysis of Chicken RBC | IC50 | 0.88 | [2] |

IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the measured activity. BHA refers to bromelain-cleaved hemagglutinin.

Experimental Protocols

The mechanism of action of this compound has been elucidated through several key in vitro experiments. Detailed methodologies for these assays are provided below.

Inhibition of Influenza Virus-Induced Hemolysis of Chicken Red Blood Cells (RBCs)

This assay measures the ability of a compound to prevent the low pH-induced fusion of influenza virus with red blood cell membranes, which results in the release of hemoglobin (hemolysis).

Protocol:

-

Preparation of Chicken RBCs:

-

Wash fresh chicken erythrocytes twice with phosphate-buffered saline (PBS).

-

Resuspend the RBCs to a 2% (v/v) suspension in PBS and store at 4°C.

-

-

Compound and Virus Incubation:

-

In a 96-deepwell plate, mix 100 µL of the test compound (serially diluted in PBS) with an equal volume of influenza virus (allantoic fluid from infected embryonated chicken eggs).

-

Incubate the virus-compound mixture at room temperature for 30 minutes.

-

-

Addition of RBCs:

-

Add 200 µL of the 2% chicken erythrocyte suspension (pre-warmed to 37°C) to each well.

-

Incubate the mixture at 37°C for another 30 minutes to allow for viral attachment to the RBCs.

-

-

Induction of Hemolysis:

-

To trigger hemolysis, add 100 µL of 0.5 M sodium acetate (pH 5.2) to each well and mix thoroughly.

-

Incubate at 37°C for 30 minutes to allow for HA acidification and subsequent hemolysis.

-

-

Quantification of Hemolysis:

-

Centrifuge the plates at 1,200 rpm for 6 minutes to pellet the non-lysed erythrocytes.

-

Transfer 300 µL of the supernatant to a new flat-bottom 96-well plate.

-

Measure the optical density at 540 nm (OD540) using a microtiter plate reader to quantify the amount of released hemoglobin.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis inhibition relative to a virus-only control (0% inhibition) and a no-virus control (100% inhibition).

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[3]

-

Trypsin Protection Assay

This assay assesses the ability of a compound to stabilize the pre-fusion conformation of HA, which is resistant to trypsin digestion at neutral pH. The low pH-induced conformational change exposes trypsin cleavage sites, making the protein susceptible to digestion.

Protocol:

-

Preparation of Bromelain-Cleaved HA (BHA):

-

Purify HA trimers by treating purified influenza virus with bromelain to cleave the ectodomain of HA from the viral membrane.

-

-

Compound and BHA Incubation:

-

Incubate purified BHA (e.g., 4-6 µg) with the test compound or control (e.g., DMSO) at 31°C for 15 minutes.

-

-

Acidification:

-

Adjust the pH of the mixture to a low value (e.g., pH 4.2-5.0) using a citrate buffer (e.g., 0.25 M citrate).

-

-

Neutralization and Trypsin Digestion:

-

Neutralize the mixture to a final pH of 7.4.

-

Add trypsin to the mixture and incubate at 37°C for 30 minutes.

-

-

Analysis of Digestion:

-

Stop the trypsin digestion by adding a sample loading buffer for SDS-PAGE.

-

Analyze the samples by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-HA antibody.

-

Protection from digestion is indicated by the presence of the intact HA band, while digestion results in the appearance of smaller cleavage products.[4]

-

Photoaffinity Labeling of Hemagglutinin

This technique is used to identify the binding site of an inhibitor on its target protein. It utilizes a photo-reactive analog of the inhibitor that, upon exposure to UV light, forms a covalent bond with nearby amino acid residues.

Protocol:

-

Synthesis of Radiolabeled Photoaffinity Probe:

-

Synthesize a photo-reactive analog of this compound, such as BMS-201160, which contains an azide group.

-

Radiolabel the analog with tritium ([³H]) for detection.[5]

-

-

Binding and Cross-linking:

-

Incubate purified BHA with the radiolabeled photoaffinity probe ([³H]BMS-201160) under either neutral or acidic pH conditions.

-

Expose the mixture to UV light to induce cross-linking of the probe to the BHA.

-

-

Analysis of Labeled Subunit:

-

Separate the HA1 and HA2 subunits of the cross-linked BHA by SDS-PAGE.

-

Detect the radiolabeled subunit by fluorography or autoradiography.

-

-

Identification of Binding Site:

-

Purify the labeled HA2 subunit by HPLC.

-

Fragment the purified HA2 subunit using chemical or enzymatic cleavage (e.g., cyanogen bromide, endoproteinase Lys-C).

-

Sequence the resulting peptides to identify the specific amino acid residues that are covalently attached to the radiolabeled probe.[5]

-

Mandatory Visualizations

Experimental Workflow for Determining the Mechanism of Action

Caption: Experimental workflow for the characterization of this compound.

Logical Relationship of Structure and Activity

Caption: Structure-activity relationship of key this compound analogs.

Conclusion

This compound is a well-characterized inhibitor of influenza A virus fusion. Its mechanism of action, involving the stabilization of the pre-fusion conformation of hemagglutinin and the subsequent blockage of viral entry, has been robustly demonstrated through a series of in vitro assays. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of novel antiviral agents targeting the highly conserved fusion machinery of the influenza virus. The insights gained from the study of this compound and its analogs continue to be valuable in the ongoing effort to combat influenza virus infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pH-Dependent Changes in Photoaffinity Labeling Patterns of the H1 Influenza Virus Hemagglutinin by Using an Inhibitor of Viral Fusion - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BMS-199945: An Influenza A Virus Fusion Inhibitor

Introduction

BMS-199945 is a potent small-molecule inhibitor of influenza A virus replication. It functions by directly targeting the viral hemagglutinin (HA) protein, a critical component for virus entry into host cells. This technical guide provides a comprehensive overview of this compound, its primary target, mechanism of action, and the experimental methodologies used to characterize its activity. The information is intended for researchers, scientists, and professionals involved in antiviral drug development.

Primary Target and Mechanism of Action

The primary molecular target of this compound is the hemagglutinin (HA) protein of influenza A virus. Specifically, it targets the HA2 subunit, which plays a pivotal role in the fusion of the viral envelope with the host cell's endosomal membrane.

Influenza virus enters host cells via receptor-mediated endocytosis. The acidic environment of the late endosome triggers a significant conformational change in the HA protein. This change exposes the hydrophobic fusion peptide of the HA2 subunit, which then inserts into the endosomal membrane, initiating membrane fusion and the release of the viral genome into the cytoplasm.

This compound acts as a fusion inhibitor by stabilizing the pre-fusion conformation of the HA protein. It binds to a pocket within the HA trimer and prevents the low-pH-induced conformational rearrangement necessary for fusion. By locking HA in its native state, this compound effectively blocks the fusion process and subsequent viral infection.[1]

Binding Site on Hemagglutinin

Photoaffinity labeling studies using a tritiated, photoactivatable analog of this compound (BMS-201160) have elucidated the binding site on the HA protein. These experiments revealed that the inhibitor specifically labels the HA2 subunit .[1] Interestingly, the site of interaction changes depending on the pH:

-

At neutral pH , the inhibitor cross-links to a region within the long alpha-helix of the HA2 subunit.

-

Under acidic conditions (pH 5.0) , the labeling shifts to a different site within the N-terminus of the HA2 subunit.

This pH-dependent shift in binding suggests that this compound may interact with a dynamic pocket that is altered during the initial stages of the conformational change, thereby preventing its completion.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs has been quantified using various in vitro assays. The following table summarizes the key data from studies on the influenza A/WSN/33 virus.[1][2]

| Compound | Virus-Induced Hemolysis IC₅₀ (µM) | Trypsin Protection Assay IC₅₀ (µM) | Notes |

| This compound | 0.57 | ~1.0 | Potent inhibitor. |

| BMY-27709 | 7 | 55 | Less potent parent compound. |

| BMS-201160 | 1.1 | 2.0 | Photoactivatable analog of this compound. |

| BMS-198535 | >100 | >100 | Inactive analog. |

Experimental Protocols

Virus-Induced Red Blood Cell (RBC) Hemolysis Assay

This assay measures the ability of a compound to inhibit the fusion of influenza virus with red blood cells, which results in hemolysis at low pH.

Methodology:

-

Chicken red blood cells (RBCs) are washed and resuspended in a buffered saline solution.

-

The influenza A/WSN/33 virus is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified time at room temperature.

-

The virus-compound mixture is then added to the RBC suspension and incubated on ice to allow for viral attachment to the cells.

-

The mixture is then acidified to a low pH (e.g., pH 5.2) to trigger the fusogenic activity of the HA protein and incubated at 37°C.

-

The reaction is stopped by neutralizing the pH and pelleting the intact RBCs by centrifugation.

-

The extent of hemolysis is determined by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm), which corresponds to the amount of hemoglobin released.

-

The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces hemolysis by 50% compared to the virus-only control.

Trypsin Protection Assay

This assay assesses the ability of a compound to prevent the low-pH-induced conformational change of purified, bromelain-cleaved HA (BHA). In its native state, HA is resistant to trypsin digestion, while the low-pH conformation is susceptible.

Methodology:

-

Purified BHA trimers are incubated with various concentrations of the test compound.

-

The BHA-compound mixture is then acidified to a low pH (e.g., pH 5.0) for a defined period to induce the conformational change.

-

The pH is subsequently neutralized.

-

Trypsin is added to the mixture and incubated to digest any BHA that has undergone the conformational change.

-

The digestion is stopped, and the protein fragments are analyzed by SDS-PAGE.

-

The amount of intact, undigested HA1 and HA2 subunits is quantified by densitometry.

-

The IC₅₀ is determined as the compound concentration that protects 50% of the BHA from trypsin digestion compared to the untreated control.

Visualizations

Influenza Virus Entry and Fusion Pathway

The following diagram illustrates the key steps of influenza virus entry into a host cell and the point of inhibition by this compound.

Caption: Influenza virus entry pathway and inhibition by this compound.

Experimental Workflow: Hemolysis Assay

This diagram outlines the workflow for the virus-induced RBC hemolysis assay.

Caption: Workflow of the virus-induced RBC hemolysis assay.

Experimental Workflow: Trypsin Protection Assay

This diagram illustrates the workflow for the trypsin protection assay.

Caption: Workflow of the trypsin protection assay.

Chemical Synthesis

The synthesis of this compound involves the coupling of 5-methylsalicylic acid with 1,3,3-trimethylcyclohexan-1-yl-methylamine.

Caption: Simplified synthesis scheme for this compound.

Conclusion

This compound is a well-characterized influenza A virus fusion inhibitor that targets the hemagglutinin protein. Its mechanism of action, involving the stabilization of the pre-fusion conformation of HA, has been elucidated through a series of robust in vitro assays. The quantitative data and detailed experimental protocols provided in this guide offer valuable information for researchers in the field of antiviral drug discovery and development. The unique binding site and mechanism of this compound present a promising avenue for the development of novel anti-influenza therapeutics.

References

The Genesis of a Fusion Inhibitor: A Technical Overview of BMS-199945's Discovery and Synthesis

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery and synthetic pathway of BMS-199945, a potent inhibitor of influenza virus fusion. Tailored for researchers, scientists, and drug development professionals, this document details the core aspects of its development, from initial lead identification to its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Discovery and Development

The journey to this compound began with the identification of an earlier compound, BMY-27709, which exhibited inhibitory activity against the influenza A virus.[1] Subsequent structure-activity relationship (SAR) studies, employing a parallel synthesis approach, led to the development of this compound, a more potent analog.[2] This optimization process focused on enhancing the compound's ability to inhibit the fusion of the viral envelope with the host cell membrane, a critical step in the influenza virus life cycle.

Synthesis Pathway

The synthesis of this compound is a multi-step process involving the preparation of a key amine intermediate and its subsequent coupling with a salicylic acid derivative.

Synthesis of the 1,3,3-trimethylcyclohexan-1-yl-methylamine intermediate

The synthesis of the crucial amine intermediate begins with isophorone. The detailed reaction scheme is presented below.

Final Synthesis of this compound

The final step in the synthesis involves the coupling of acetyl 5-methylsalicylic acid chloride with the previously synthesized 1,3,3-trimethylcyclohexan-1-yl-methylamine, followed by a hydrolysis step to yield this compound.[1]

References

Early-Stage Research on the Antiviral Properties of BMS-199945: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research into the antiviral properties of BMS-199945, a small molecule inhibitor of influenza virus fusion. The document synthesizes key quantitative data, details the experimental protocols used in its initial characterization, and visualizes its mechanism of action and experimental workflows.

Introduction

This compound is a potent inhibitor of influenza A virus replication. Early research has demonstrated that its antiviral activity stems from its ability to block the fusion of the viral envelope with the host cell membrane. This process is mediated by the viral hemagglutinin (HA) protein, which undergoes a critical conformational change at the low pH of the endosome. This compound specifically targets the HA protein, stabilizing it and preventing this fusogenic conformational change.

Quantitative Data Summary

The antiviral potency of this compound was quantified in early studies using two primary in vitro assays: an influenza virus-induced hemolysis assay and a trypsin protection assay. The 50% inhibitory concentrations (IC50) from these experiments are summarized below. For comparative purposes, data for the parent compound BMY-27709 and a photoaffinity analog, BMS-201160, are also included.[1]

| Compound | Virus-Induced RBC Hemolysis IC50 (µM) | Trypsin Protection Assay IC50 (µM) |

| This compound | 0.57 | ~1 |

| BMY-27709 | 7 | 55 |

| BMS-201160 | 1.1 | ~2 |

Data sourced from studies on Influenza A/WSN/33 virus and purified bromelain-cleaved HA (BHA) from A/PR/8/34 virus.[1]

Mechanism of Action: Inhibition of HA-Mediated Fusion

This compound acts as a fusion inhibitor by directly interacting with the influenza virus hemagglutinin (HA) protein.[1] The HA protein is a trimer, with each monomer consisting of an HA1 and HA2 subunit. Under the acidic conditions of the endosome, the HA protein undergoes a significant conformational change, exposing a "fusion peptide" on the HA2 subunit that inserts into the endosomal membrane, initiating the fusion of the viral and cellular membranes.

This compound and its analogs bind to a pocket within the HA2 subunit.[1] This binding stabilizes the pre-fusion conformation of the HA trimer, preventing the acid-triggered rearrangement necessary for fusion. Photoaffinity labeling studies have identified that the inhibitor interacts with different regions of the HA2 N-terminus under neutral and acidic pH conditions, suggesting a dynamic interaction that locks the protein in a non-fusogenic state.[1][2]

Caption: Mechanism of this compound action on influenza virus fusion.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early-stage research of this compound.

Influenza Virus-Induced Hemolysis Assay

This assay measures the ability of a compound to inhibit the fusion of influenza virus with red blood cells (RBCs), a process that leads to hemolysis (the rupture of RBCs) at low pH.

Objective: To quantify the inhibition of viral fusion by measuring the prevention of hemolysis.

Methodology:

-

Virus Preparation: Influenza A/WSN/33 virus is propagated and purified.

-

Compound Preparation: A serial dilution of this compound is prepared in a suitable buffer.

-

Incubation: The virus is pre-incubated with varying concentrations of this compound.

-

Addition of RBCs: A suspension of chicken red blood cells is added to the virus-compound mixture.

-

Acidification: The pH of the mixture is lowered to induce the fusogenic activity of the viral HA.

-

Incubation: The mixture is incubated to allow for hemolysis to occur.

-

Centrifugation: The samples are centrifuged to pellet intact RBCs and cell debris.

-

Quantification: The amount of hemoglobin released into the supernatant, an indicator of hemolysis, is measured spectrophotometrically.

-

Data Analysis: The concentration of this compound that inhibits hemolysis by 50% (IC50) is calculated.[1]

References

- 1. pH-Dependent Changes in Photoaffinity Labeling Patterns of the H1 Influenza Virus Hemagglutinin by Using an Inhibitor of Viral Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pH-dependent changes in photoaffinity labeling patterns of the H1 influenza virus hemagglutinin by using an inhibitor of viral fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the BMS-199945 Binding Site on Influenza Hemagglutinin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the binding characteristics of BMS-199945, a potent inhibitor of influenza virus fusion, to its target, the hemagglutinin (HA) protein. The information presented is collated from key scientific literature, with a focus on quantitative data, experimental methodologies, and the molecular interactions underpinning its mechanism of action.

Quantitative Analysis of this compound Inhibition

This compound demonstrates significant inhibitory activity against influenza A virus, specifically targeting the H1 subtype. Its efficacy has been quantified through various bioassays, as summarized in the table below. The data is primarily derived from studies on the influenza A/WSN/33 (H1N1) and A/PR/8/34 (H1N1) strains.

| Compound | Assay | Virus Strain | IC50 (µM) | Reference |

| This compound | Red Blood Cell (RBC) Hemolysis | A/WSN/33 | 0.57 | [1] |

| This compound | Trypsin Protection | A/PR/8/34 | ~1 | [1] |

| BMY-27709 | RBC Hemolysis | A/WSN/33 | 7 | [1] |

| BMY-27709 | Trypsin Protection | A/PR/8/34 | 55 | [1] |

| BMS-201160 | RBC Hemolysis | A/WSN/33 | 1.1 | [1] |

| BMS-201160 | Trypsin Protection | A/PR/8/34 | ~2 | [1] |

Table 1: Summary of the 50% inhibitory concentrations (IC50) for this compound and related compounds. BMY-27709 is a less potent analog, while BMS-201160 is a photoactivatable analog with comparable potency to this compound.[1]

The Binding Site of this compound on Hemagglutinin

The binding site of this compound has been elucidated through photoaffinity labeling studies using a radiolabeled, photoactivatable analog, BMS-201160. These experiments have revealed that this compound targets the HA2 subunit of the hemagglutinin protein, a critical component of the viral fusion machinery.[1]

The interaction is pH-dependent, reflecting the conformational changes that HA undergoes during viral entry:

-

At neutral pH (pre-fusion conformation): The inhibitor cross-links to a region within the alpha-helix of the HA2 subunit.[1]

-

At acidic pH (fusion-intermediate conformation): The inhibitor interacts with a different site located at the N-terminus of the HA2 subunit.[1]

This dual binding mode suggests that this compound stabilizes the pre-fusion conformation of HA and inhibits the structural rearrangements necessary for membrane fusion.

Mechanism of Action: Inhibition of HA-Mediated Fusion

This compound acts by preventing the low pH-induced conformational change in hemagglutinin that is essential for the fusion of the viral envelope with the endosomal membrane. By binding to the HA2 subunit, the compound effectively clamps the protein in its native, pre-fusion state, thereby blocking viral entry into the host cell cytoplasm.

Caption: Inhibition of HA conformational change by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and inhibitory activity of this compound.

Influenza Virus-Induced Red Blood Cell (RBC) Hemolysis Assay

This assay measures the ability of a compound to inhibit the fusion of influenza virus with red blood cells, which results in the release of hemoglobin (hemolysis).

Protocol:

-

Incubate influenza A/WSN/33 virus (approximately 6 µg of protein) with varying concentrations of this compound in phosphate-buffered saline (PBS) at 37°C for 1 hour.

-

Add a 2.0% solution of chicken RBCs in PBS to the virus-inhibitor mixture and incubate at 37°C for 10 minutes to allow for viral attachment.

-

Pellet the virus-bound RBCs by centrifugation.

-

Resuspend the pellet in a low-pH PBS buffer (pH 5.0) containing the corresponding concentration of the inhibitor.

-

Incubate at 37°C for 15 minutes to induce hemolysis.

-

Pellet the remaining intact RBCs and cell debris by centrifugation.

-

Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces hemolysis by 50%.

Trypsin Protection Assay

This assay assesses the ability of an inhibitor to prevent the low-pH-induced conformational change of purified bromelain-cleaved HA (BHA), which renders it susceptible to trypsin digestion.

Protocol:

-

Incubate purified BHA from influenza A/PR/8/34 virus (6 µM) with various concentrations of this compound at 31°C for 15 minutes.

-

Acidify the mixture to a final pH of 5.0 with 0.25 M citrate buffer (pH 4.2) and incubate for an additional 15 minutes at 31°C.

-

Neutralize the solution to a final pH of 7.5 with 0.25 M Tris-HCl (pH 9.0).

-

Add trypsin (4 µg) and incubate at 37°C for 1 hour to digest the conformationally changed BHA.

-

Analyze the digestion products by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Quantify the intact and digested HA fragments by densitometry to determine the concentration of inhibitor that provides 50% protection from trypsin digestion (IC50).

Photoaffinity Labeling of Hemagglutinin

This technique is used to identify the specific binding site of the inhibitor on the HA protein.

Caption: Experimental workflow for photoaffinity labeling of HA.

Protocol:

-

Incubation: Incubate purified BHA with the radiolabeled photoaffinity analog, [3H]BMS-201160.

-

UV Cross-linking: Expose the BHA-inhibitor complex to UV light to induce covalent cross-linking between the inhibitor and the HA protein.

-

Separation: Separate the HA1 and HA2 subunits by SDS-PAGE.

-

Identification of Labeled Subunit: Identify the radiolabeled subunit (HA2) by autoradiography.

-

Enzymatic Digestion: Excise the radiolabeled HA2 band from the gel and digest it with specific proteases (e.g., trypsin, endoproteinase Lys-C) to generate smaller peptides.[1]

-

Peptide Separation: Separate the resulting peptides by high-performance liquid chromatography (HPLC).

-

Peptide Sequencing: Subject the radiolabeled peptides to sequencing (e.g., Edman degradation) to identify the specific amino acid residues that are covalently attached to the inhibitor.

Conclusion

This compound is a potent inhibitor of influenza A virus fusion that targets a novel binding site on the HA2 subunit of hemagglutinin. Its mechanism of action involves the stabilization of the pre-fusion conformation of HA, thereby preventing the pH-induced structural rearrangements required for viral entry. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of antiviral drug development and influenza virology. Further investigation into the precise amino acid interactions within the HA2 binding pocket could facilitate the design of next-generation influenza fusion inhibitors with improved potency and broader subtype specificity.

References

An In-depth Technical Guide on the Chemical Properties and Stability of BMS-199945

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-199945 is a small molecule inhibitor of the influenza virus fusion process, a critical step in the viral replication cycle. It exerts its antiviral activity by targeting the viral hemagglutinin (HA) protein. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support further research and development efforts.

Chemical and Physical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. While extensive proprietary data may exist, the following table is compiled from publicly available scientific literature and chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₇NO₂ | MedchemExpress[1] |

| Molecular Weight | 289.41 g/mol | MedchemExpress[1] |

| CAS Number | 1026926-30-6 | MedchemExpress[1] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Stability Profile

Detailed stability studies for this compound under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress) are not extensively reported in the public domain. However, general practices for small molecule drug candidates suggest that such studies are crucial for determining appropriate storage conditions, formulation strategies, and shelf-life.

Standard storage recommendations for solid this compound include keeping it at -20°C.

Mechanism of Action: Inhibition of Influenza Virus Fusion

This compound is an influenza virus fusion inhibitor that specifically targets the hemagglutinin (HA) protein of influenza A virus. The viral entry process is a multi-step signaling cascade initiated by the binding of the HA1 subunit to sialic acid receptors on the host cell surface. Following endocytosis, the acidic environment of the endosome triggers a conformational change in the HA protein, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.

This compound acts by binding to the HA protein and preventing the low-pH-induced conformational rearrangement necessary for membrane fusion. This inhibition effectively halts the viral replication cycle at an early stage.

Caption: Inhibition of HA-mediated membrane fusion by this compound.

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are proprietary, this section outlines the general methodologies that would be employed for determining its key chemical properties and stability.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity.

Methodology: Capillary Method

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Solubility Determination

Determining the solubility of a compound in various solvents is critical for formulation development and for designing in vitro and in vivo experiments.

Methodology: Shake-Flask Method

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).

-

The saturated solution is then separated from the undissolved solid by centrifugation and/or filtration.

-

The concentration of the compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Shake-Flask method for solubility determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the inflection point of the resulting titration curve.

Stability Indicating Method and Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products of a drug substance, which is essential for the development of stability-indicating analytical methods.

Methodology: Forced Degradation

-

Stress Conditions: The drug substance is subjected to a variety of stress conditions, including:

-

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at various concentrations and temperatures.

-

Oxidation: Treatment with an oxidizing agent (e.g., H₂O₂).

-

Thermal Stress: Exposure to high temperatures.

-

Photostability: Exposure to light sources specified by ICH guidelines.

-

-

Analysis: The stressed samples are analyzed by a suitable analytical method, typically a reverse-phase HPLC method with a photodiode array (PDA) detector, to separate the parent drug from any degradation products. Mass spectrometry (MS) is often coupled with HPLC to aid in the identification of the degradants.

-

Method Validation: The developed analytical method is then validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of the drug substance and its degradation products.

Conclusion

This technical guide summarizes the currently available information on the chemical properties and stability of this compound. While some fundamental data has been reported, there is a clear need for more comprehensive public data on its physicochemical properties and stability profile to facilitate its continued evaluation as a potential antiviral agent. The experimental protocols outlined provide a framework for the types of studies that are necessary to fully characterize this promising influenza fusion inhibitor.

References

Investigating the Spectrum of Activity for BMS-199945: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-199945 is a small molecule inhibitor identified for its potent antiviral activity against the influenza virus. This technical guide provides a comprehensive overview of its spectrum of activity, mechanism of action, and the experimental protocols used to characterize its function. The information presented herein is intended to serve as a valuable resource for researchers in the fields of virology, pharmacology, and drug development.

Spectrum of Activity and Potency

This compound demonstrates specific activity as an inhibitor of influenza A virus fusion. Its potency has been quantified through various in vitro assays, with the key data summarized in the table below.

| Assay | Virus Strain | Metric | Value | Reference |

| Virus-Induced Hemolysis of Chicken RBCs | Influenza A/WSN/33 | IC50 | 0.57 µM | [1] |

| Trypsin Protection Assay | Influenza A/WSN/33 | IC50 | ~1 µM | [1] |

Mechanism of Action: Inhibition of Viral Fusion

This compound exerts its antiviral effect by targeting the influenza virus hemagglutinin (HA) protein, a critical component of the viral entry machinery. The HA protein mediates the fusion of the viral envelope with the endosomal membrane of the host cell, a process triggered by the acidic environment of the endosome. This low pH induces a conformational change in the HA protein, exposing a fusion peptide that inserts into the endosomal membrane and initiates membrane fusion.

This compound specifically inhibits this low-pH-induced conformational change in the HA protein of H1 and H2 subtypes.[2] By binding to the HA protein, this compound stabilizes its pre-fusion conformation, thereby preventing the necessary structural rearrangements for membrane fusion. This mechanism effectively blocks the entry of the virus into the host cell cytoplasm, halting the replication cycle at an early stage. Photoaffinity labeling studies have been employed to identify the specific binding site of inhibitors like this compound on the HA protein.[2]

Experimental Protocols

Detailed methodologies for the key assays used to characterize the activity of this compound are provided below. These protocols are based on the information available in the cited literature.[2]

Hemolysis Inhibition Assay

This assay measures the ability of a compound to inhibit the fusion of the influenza virus with red blood cells (RBCs), which results in the release of hemoglobin (hemolysis).

Methodology:

-

Virus Preparation: Purified influenza A/WSN/33 virus is used.

-

Compound Preparation: A serial dilution of this compound is prepared in a suitable buffer (e.g., PBS).

-

Incubation: The virus is pre-incubated with the different concentrations of this compound for a defined period at room temperature.

-

Addition of RBCs: A suspension of washed chicken red blood cells is added to the virus-compound mixture.

-

Fusion Induction: The pH of the mixture is lowered to the optimal pH for viral fusion (e.g., using an acidic buffer) and incubated at 37°C to induce hemolysis.

-

Quantification: The mixture is centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of hemolysis inhibition is calculated for each compound concentration relative to a virus-only control (100% hemolysis) and a no-virus control (0% hemolysis). The IC50 value is determined from the dose-response curve.

Trypsin Protection Assay

This assay assesses the conformational state of the HA protein. In its native (pre-fusion) state at neutral pH, the HA protein is resistant to cleavage by trypsin. However, upon exposure to low pH, it undergoes a conformational change that exposes trypsin-sensitive cleavage sites. An inhibitor that stabilizes the pre-fusion conformation will protect the HA protein from trypsin digestion even at low pH.

Methodology:

-

HA Preparation: Purified, bromelain-cleaved HA (BHA) from influenza A/WSN/33 is used.

-

Compound Incubation: The BHA is incubated with different concentrations of this compound.

-

Acidification: The mixture is acidified to a low pH to induce the conformational change.

-

Trypsin Treatment: Trypsin is added to the mixture and incubated to allow for digestion of the conformationally altered HA.

-

Neutralization and Analysis: The digestion is stopped, and the samples are analyzed by SDS-PAGE and Western blotting using an anti-HA antibody.

-

Data Interpretation: In the absence of the inhibitor, the HA protein will be cleaved by trypsin at low pH. In the presence of an effective inhibitor like this compound, the HA protein will be protected from cleavage and remain intact. The IC50 is the concentration of the inhibitor that protects 50% of the HA from trypsin digestion.

Conclusion

This compound is a specific inhibitor of influenza A virus fusion, targeting the hemagglutinin protein to prevent the low-pH-induced conformational changes necessary for viral entry. The quantitative data from hemolysis inhibition and trypsin protection assays confirm its potent activity against the H1N1 subtype. The detailed experimental protocols and workflow diagrams provided in this guide offer a comprehensive resource for researchers working on the development of novel anti-influenza therapeutics. Further studies would be beneficial to explore the broader spectrum of activity of this compound against other influenza subtypes and its potential effects on host cell signaling pathways.

References

Methodological & Application

BMS-199945: In Vitro Experimental Protocols for Influenza Virus Fusion Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-199945 is a potent small molecule inhibitor of influenza virus fusion.[1][2][3] It targets the viral hemagglutinin (HA) protein, preventing the low pH-induced conformational changes necessary for the fusion of viral and endosomal membranes, a critical step in the viral lifecycle.[1][4] This document provides detailed application notes and protocols for key in vitro experiments to characterize the activity of this compound, including a hemolysis inhibition assay and a trypsin protection assay.

Mechanism of Action

This compound is a member of a class of compounds that specifically interact with the HA protein of H1 and H2 subtype influenza viruses.[4] The binding of this compound to the HA trimer stabilizes its pre-fusion conformation.[5] In the acidic environment of the endosome, the HA protein typically undergoes a significant structural rearrangement, exposing a "fusion peptide" that inserts into the endosomal membrane and mediates membrane fusion. This compound inhibits this conformational change, thereby blocking viral entry into the host cell cytoplasm.[1][4]

Signaling Pathway Diagram

Caption: Mechanism of influenza virus fusion and inhibition by this compound.

Quantitative Data Summary

| Assay | Virus Strain | IC50 | Reference |

| Hemolysis Inhibition Assay | Influenza A/WSN/33 | 0.57 µM | [2][3] |

| Trypsin Protection Assay | Influenza A/PR/8/34 (H1) | ~1 µM | [1] |

Experimental Protocols

Hemolysis Inhibition Assay

This assay measures the ability of a compound to prevent the low pH-induced hemolysis of red blood cells (RBCs) by influenza virus.

Experimental Workflow

Caption: Workflow for the hemolysis inhibition assay.

Materials:

-

This compound

-

Influenza A virus (e.g., A/WSN/33)

-

Fresh chicken red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Sodium acetate buffer (0.5 M, pH 5.0)

-

96-well V-bottom plates

-

Spectrophotometer

Protocol:

-

Prepare a 2% (v/v) suspension of chicken RBCs in PBS. Wash the RBCs three times with PBS by centrifugation and resuspension.

-

Prepare serial two-fold dilutions of this compound in PBS in a 96-well plate.

-

Add a standardized amount of influenza virus (predetermined to cause submaximal hemolysis) to each well containing the compound dilutions. Include virus-only (positive control) and RBC-only (negative control) wells.

-

Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus.[6]

-

Add the 2% chicken RBC suspension to each well and incubate at 37°C for 30 minutes.[6]

-

To induce hemolysis, add sodium acetate buffer (pH 5.0) to each well and mix gently.[6]

-

Incubate the plate at 37°C for 30 minutes to allow for HA-mediated hemolysis.[6]

-

Centrifuge the plate to pellet the intact RBCs.

-

Carefully transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

-

Calculate the percentage of hemolysis inhibition relative to the virus-only control and determine the IC50 value.

Trypsin Protection Assay

This assay assesses the ability of this compound to stabilize the HA protein in its native conformation at low pH, thereby protecting it from digestion by trypsin.

Experimental Workflow

Caption: Workflow for the trypsin protection assay.

Materials:

-

This compound

-

Purified influenza virus hemagglutinin (HA) trimer (e.g., from A/PR/8/34)

-

Citrate buffer (0.25 M, pH 4.2)

-

Tris-HCl (0.1 M, pH 10.0)

-

TPCK-treated trypsin

-

SDS-PAGE gels and reagents

-

Densitometer

Protocol:

-

Incubate purified HA (e.g., 4-6 µg) with varying concentrations of this compound at 31°C for 15 minutes.[5]

-

Adjust the pH of the mixture to approximately 5.0 by adding citrate buffer (pH 4.2).[6]

-

Incubate at 37°C for 10 minutes to induce the conformational change in the absence of the inhibitor.[6]

-

Neutralize the reaction by adding Tris-HCl (pH 10.0).[6]

-

Add TPCK-treated trypsin (e.g., 2 µg) to the mixture and incubate at 37°C for 30 minutes. Only conformationally altered HA will be cleaved.[5][6]

-

Stop the trypsin digestion by adding a loading buffer containing a protease inhibitor and boiling the samples.

-

Analyze the digested HA fragments by SDS-PAGE.

-

Visualize the protein bands (e.g., by Coomassie blue staining) and quantify the intensity of the intact and digested HA bands using densitometry to determine the IC50 for protection.

Conclusion

The in vitro assays described provide robust and reproducible methods for characterizing the inhibitory activity of this compound against influenza virus fusion. The hemolysis inhibition assay offers a functional measure of the compound's ability to prevent virus-cell fusion, while the trypsin protection assay provides a more direct assessment of its interaction with and stabilization of the hemagglutinin protein. These protocols can be adapted for the screening and characterization of other potential influenza fusion inhibitors.

References

- 1. pH-Dependent Changes in Photoaffinity Labeling Patterns of the H1 Influenza Virus Hemagglutinin by Using an Inhibitor of Viral Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pH-dependent changes in photoaffinity labeling patterns of the H1 influenza virus hemagglutinin by using an inhibitor of viral fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BMS-199945 in Cell Culture-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-199945 is a potent and specific inhibitor of influenza virus fusion.[1] It targets the viral hemagglutinin (HA) protein, a key glycoprotein responsible for viral entry into host cells. By binding to HA, this compound prevents the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane, thereby halting the infection process at an early stage. These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to evaluate its antiviral activity.

Mechanism of Action

Influenza virus enters host cells via receptor-mediated endocytosis. The viral HA protein binds to sialic acid residues on the cell surface, triggering the internalization of the virus into an endosome. As the endosome matures, its internal pH decreases. This acidic environment induces a significant conformational rearrangement in the HA protein, exposing a hydrophobic fusion peptide. This peptide inserts into the endosomal membrane, bringing the viral and cellular membranes into close proximity and driving membrane fusion. This fusion event releases the viral ribonucleoproteins (vRNPs) into the cytoplasm, allowing them to traffic to the nucleus for replication.

This compound acts by stabilizing the pre-fusion conformation of the HA protein. This prevents the acid-triggered conformational changes, thus inhibiting membrane fusion and the subsequent release of the viral genome into the host cell.

Data Presentation

The following table summarizes the reported in vitro activity of this compound against Influenza A/WSN/33 virus.

| Assay Type | Description | IC50 |

| Hemolysis Inhibition Assay | Measures the ability of the compound to prevent virus-induced lysis of chicken red blood cells at low pH. | 0.57 µM[1] |

| Trypsin Protection Assay | Assesses the inhibition of the low pH-induced conformational change of HA by measuring its susceptibility to trypsin digestion. | ~1 µM[1] |

Experimental Protocols

General Handling and Storage of this compound

-

Storage: this compound should be stored at -20°C.[2] It is typically shipped on a cool pack.[2]

-

Working Solutions: Prepare working dilutions of this compound in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell-Based Fusion Inhibition Assay (Syncytia Formation Assay)

This assay qualitatively and quantitatively assesses the ability of this compound to inhibit virus-induced cell-cell fusion (syncytia formation).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell lines

-

Influenza A virus (e.g., A/WSN/33)

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Low-pH fusion buffer (e.g., PBS adjusted to pH 5.0 with citric acid)

-

Fixing solution (e.g., methanol or 4% paraformaldehyde)

-

Staining solution (e.g., Giemsa or DAPI)

Protocol:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO2 incubator.

-

Virus Infection: Once the cells are confluent, wash the monolayer with PBS and infect with influenza A virus at a multiplicity of infection (MOI) that results in significant HA expression on the cell surface after 16-24 hours.

-

Compound Treatment: After the infection period, wash the cells with PBS. Add cell culture medium containing various concentrations of this compound (e.g., in a serial dilution) or a vehicle control (DMSO). Incubate for 1 hour at 37°C.

-

Trypsin Activation: To cleave the HA0 precursor into its fusion-active HA1 and HA2 subunits, briefly treat the cells with a low concentration of TPCK-treated trypsin (e.g., 1 µg/mL) for 10-15 minutes at 37°C. Wash with PBS to remove the trypsin.

-

Acid-Induced Fusion: To trigger fusion, replace the medium with the pre-warmed, low-pH fusion buffer (pH 5.0) and incubate for 2-5 minutes at 37°C.

-

Neutralization and Incubation: Remove the low-pH buffer and replace it with a neutral pH cell culture medium. Incubate for 2-4 hours at 37°C to allow for the formation of syncytia (multinucleated giant cells).

-

Fixing and Staining: Wash the cells with PBS, fix with the fixing solution, and then stain with Giemsa or a nuclear stain like DAPI.

-

Analysis: Observe the cells under a microscope. Quantify the inhibition of syncytia formation by counting the number of syncytia per field of view or by measuring the total area of syncytia. The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound.

Hemolysis Inhibition Assay

This assay measures the ability of this compound to inhibit the low pH-triggered, HA-mediated lysis of red blood cells (RBCs).

Materials:

-

Fresh chicken or human red blood cells (RBCs)

-

Influenza A virus

-

This compound

-

PBS

-

Low-pH buffer (e.g., sodium acetate buffer, pH 5.0)

-

96-well V-bottom plates

-

Spectrophotometer

Protocol:

-

RBC Preparation: Wash the RBCs three times with cold PBS by centrifugation and resuspend to a 1% (v/v) solution in PBS.

-

Compound and Virus Incubation: In a 96-well V-bottom plate, add serial dilutions of this compound. Add a standardized amount of influenza virus to each well. Incubate at room temperature for 30-60 minutes.

-

Addition of RBCs: Add the 1% RBC suspension to each well and incubate for 30 minutes at room temperature to allow virus binding.

-

Acid-Induced Hemolysis: To trigger hemolysis, add the low-pH buffer to each well. Incubate at 37°C for 30 minutes.

-

Centrifugation: Pellet the intact RBCs by centrifugation.

-

Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

-

Controls: Include controls for 0% hemolysis (RBCs in neutral PBS) and 100% hemolysis (RBCs lysed with water or detergent).

-

Analysis: Calculate the percentage of hemolysis inhibition for each concentration of this compound. The IC50 value is the concentration of the compound that inhibits hemolysis by 50%.

Visualizations

Caption: Influenza virus entry and the inhibitory mechanism of this compound.

Caption: Workflow for the cell-based fusion inhibition (syncytia) assay.

References

Application Notes and Protocols for Testing BMS-199945 Efficacy Against Influenza A Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-199945 is an experimental antiviral compound identified as an inhibitor of influenza A virus fusion.[1][2][3][4] This document provides detailed application notes and protocols for testing the efficacy of this compound against various influenza A strains. The methodologies outlined herein are designed to assess the compound's in vitro and in vivo antiviral activity, mechanism of action, and potential for therapeutic development.

Mechanism of Action

This compound is a small molecule inhibitor that targets the influenza virus hemagglutinin (HA) protein.[1][2][3][4] The HA protein is crucial for the initial stages of viral infection, mediating the attachment of the virus to host cell receptors and subsequent fusion of the viral and endosomal membranes. This fusion event is triggered by the acidic environment of the endosome and involves a significant conformational change in the HA protein.

This compound is believed to bind to a conserved region within the HA2 subunit of the hemagglutinin protein. This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for membrane fusion. By inhibiting this critical step, this compound effectively blocks the entry of the viral genome into the host cell cytoplasm, thus halting the replication cycle.

References

Application Notes and Protocols for BMS-199945: An Influenza Virus Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of BMS-199945, a potent inhibitor of influenza virus fusion. The protocols outlined below are intended to guide researchers in utilizing this compound for in vitro and in vivo studies targeting the influenza virus hemagglutinin (HA) protein.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the hemagglutinin (HA) protein of influenza A viruses.[1][2] It functions by preventing the low pH-induced conformational change in HA that is essential for the fusion of the viral envelope with the host endosomal membrane, thereby blocking viral entry and replication.[3] This compound has demonstrated significant inhibitory activity against various influenza A strains, including H1N1.[2][4]

Solubility of this compound

Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in common laboratory solvents. It is recommended to first dissolve the compound in an organic solvent like DMSO before making further dilutions in aqueous solutions.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | DMSO is a suitable solvent for preparing high-concentration stock solutions.[5][6] |

| Ethanol | Soluble | While soluble, achieving high concentrations may be more challenging compared to DMSO. |

| Water | Insoluble | This compound has very low aqueous solubility. |

Note: It is always recommended to perform a small-scale solubility test before preparing large volumes of stock solutions.

Preparation of this compound for Experiments

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.

Preparation of Working Solutions for In Vitro Assays

Protocol:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final working concentration.

-

Solvent Control: It is crucial to include a vehicle control (medium or buffer with the same final concentration of DMSO) in all experiments to account for any potential solvent effects. The final DMSO concentration should typically be kept below 0.5% to minimize cytotoxicity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pH-Dependent Changes in Photoaffinity Labeling Patterns of the H1 Influenza Virus Hemagglutinin by Using an Inhibitor of Viral Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tebubio.com [tebubio.com]

- 5. VU0238429 solubility: ≥20 mg/mL in DMSO | 1160247-92-6 [sigmaaldrich.com]

- 6. ジメチルスルホキシド puriss. p.a., dried, ≤0.02% water | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for Plaque Reduction Assay Using BMS-199945

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-199945 is a small molecule inhibitor targeting the influenza A virus hemagglutinin (HA) protein. It functions as a fusion inhibitor, preventing the low pH-induced conformational changes in the HA2 subunit necessary for the fusion of the viral envelope with the endosomal membrane. This action effectively halts the viral life cycle at an early stage. The plaque reduction assay is a standard and reliable method for quantifying the in vitro efficacy of antiviral compounds like this compound by measuring the reduction in the formation of viral plaques in a cell monolayer.

Data Presentation

The following tables summarize the antiviral activity of this compound and its analogs against various influenza A virus strains.

Table 1: Antiviral Activity of this compound Against Group 1 Influenza A Viruses

| Compound | Virus Strain(s) | Assay Type | EC50 (µM) | Reference |

| This compound | Group 1 IAVs | Not Specified | 0.06 - 0.42 | [1] |

| This compound | Influenza A/WSN/33 | Hemolysis Assay | 0.57 | [2] |

| This compound | Influenza A/WSN/33 | Trypsin Protection Assay | ~1 | [2] |

Note: The specific assay for the EC50 range of 0.06-0.42 µM was not explicitly stated in the available search results, but it is likely a cell-based assay such as a plaque reduction or cytopathic effect inhibition assay.

Table 2: Antiviral Activity of Representative Influenza Fusion Inhibitors (Analogous Compounds)

| Compound | Virus Strain | Assay Type | IC50 (µM) |

| Compound 2 | A/ostrich/Denmark/725/96 (H5N2) | Plaque Reduction Assay | 82 |

| Ribavirin | Influenza A viruses (H1N1, H3N2, HSW1N1) | Plaque Inhibition Assay | 2.6 - 6.8 |

| Amantadine HCl | Influenza A viruses (H1N1, H3N2, HSW1N1) | Plaque Inhibition Assay | 0.2 - 0.4 |

Experimental Protocols

Plaque Reduction Assay Protocol for this compound

This protocol is adapted from standard influenza virus plaque assay procedures for use with a small molecule inhibitor in Madin-Darby Canine Kidney (MDCK) cells.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Influenza A virus stock (e.g., A/WSN/33)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Agarose or Avicel RC-591

-

TPCK-treated trypsin

-

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Culture:

-

Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of this compound in infection medium (DMEM with 0.2% BSA, 1% Penicillin-Streptomycin, and 1 µg/mL TPCK-treated trypsin).

-

-

Virus Dilution:

-

Prepare a dilution of the influenza virus stock in infection medium to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.

-

-

Infection:

-

Wash the confluent MDCK cell monolayers twice with PBS.

-

In separate tubes, mix the diluted virus with an equal volume of each this compound dilution (and a vehicle control with DMSO). Incubate this mixture at 37°C for 1 hour.

-

Add 200 µL of the virus-compound mixture to each well of the 6-well plates.

-

Incubate the plates at 37°C for 1 hour to allow for viral adsorption, gently rocking the plates every 15 minutes.

-

-

Overlay:

-

Prepare a 2X overlay medium (e.g., 2X DMEM with 0.4% BSA).

-

If using an agarose overlay, melt a 1.6% agarose solution and cool to 42°C. Mix equal volumes of the 2X overlay medium and the melted agarose.

-

If using an Avicel overlay, prepare a 2.4% Avicel solution in water and autoclave. Mix equal volumes of the 2X overlay medium and the Avicel solution.

-

Aspirate the inoculum from the cell monolayers.

-

Gently add 2 mL of the overlay medium (containing the respective concentrations of this compound) to each well.

-

Allow the overlay to solidify at room temperature.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 1 hour.

-

Carefully remove the overlay.

-

Stain the cell monolayer with 1 mL of crystal violet solution for 5-10 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control.

-

Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualization

References

Application Notes and Protocols: Hemagglutination Inhibition Assay with BMS-199945

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hemagglutination inhibition (HI) assay is a well-established method for quantifying the titer of antibodies against influenza virus or for evaluating the inhibitory activity of antiviral compounds. This assay is predicated on the ability of the influenza virus hemagglutinin (HA) protein to agglutinate red blood cells (RBCs) of specific species. Antiviral agents that block the function of HA can prevent this agglutination. BMS-199945 is a small molecule inhibitor of influenza A virus fusion. It specifically targets the HA protein, preventing the low-pH-induced conformational changes necessary for the viral and endosomal membranes to fuse, thereby inhibiting viral entry into the host cell. These application notes provide a detailed protocol for utilizing the HI assay to determine the inhibitory activity of this compound against influenza A virus.

Principle of the Assay

The HI assay leverages the property of influenza virus to cause hemagglutination. The viral HA surface proteins bind to sialic acid receptors on the surface of red blood cells, creating a lattice structure that results in agglutination. In the presence of an inhibitory compound like this compound, the function of HA is blocked. This inhibition prevents the virus from binding to the red blood cells, and as a result, the RBCs will settle at the bottom of the well, forming a distinct "button." The highest dilution of the compound that completely inhibits hemagglutination is considered the minimum inhibitory concentration.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various antiviral assays. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values.

| Assay Type | Virus Strain | Cell Type/System | IC50 / EC50 |

| Hemolysis Inhibition Assay | Influenza A/WSN/33 | Chicken Red Blood Cells | 0.57 µM (IC50)[1] |

| Trypsin Protection Assay | Influenza A/WSN/33 | - | ~1 µM (IC50)[1] |

| Antiviral Activity Assay | Group 1 Influenza A Viruses | - | 0.06 - 0.42 µM (EC50)[2] |

Experimental Protocols

This section provides a detailed methodology for performing the hemagglutination inhibition assay to evaluate the antiviral activity of this compound.

Materials and Reagents

-

This compound

-

Influenza A virus stock with a known hemagglutination (HA) titer

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

0.5% suspension of chicken red blood cells (RBCs) in PBS

-

V-bottom 96-well microtiter plates

-

Multichannel pipettes and sterile tips

-

Dimethyl sulfoxide (DMSO) for compound dilution

Preliminary Steps: Determination of Virus Titer (HA Assay)

Before performing the HI assay, the hemagglutination titer of the virus stock must be determined. This is crucial to standardize the amount of virus used in the inhibition assay.

-

Add 50 µL of PBS to all wells of a 96-well V-bottom plate.

-

Add 50 µL of the virus stock to the first well of a row.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

-

Add 50 µL of 0.5% chicken RBC suspension to all wells.

-

Incubate the plate at room temperature for 30-60 minutes.

-

The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination (a uniform reddish suspension). For the HI assay, 4 hemagglutination units (HAU) of the virus are typically used. To calculate the dilution needed for 4 HAU, divide the HA titer by 4. For example, if the HA titer is 128, you would use a 1:32 dilution of the virus stock.

Hemagglutination Inhibition (HI) Assay Protocol

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in PBS to the desired starting concentration.

-

Plate Setup:

-

Add 25 µL of PBS to all wells of a V-bottom 96-well plate.

-

Add 25 µL of the prepared this compound working solution to the first well of each row designated for testing.

-

Perform a 2-fold serial dilution by transferring 25 µL from the first well to the subsequent wells in the same row. Discard the final 25 µL from the last well of the dilution series.

-

Include the following controls:

-

Virus Control: 25 µL of PBS (no compound).

-

RBC Control: 50 µL of PBS (no virus or compound).

-

Compound Cytotoxicity Control: Serial dilutions of this compound without the addition of virus.

-

-

-

Virus Addition: Add 25 µL of the diluted virus (containing 4 HAU) to all wells except the RBC control wells.

-

Incubation: Gently tap the plate to mix and incubate at room temperature for 60 minutes to allow the compound to interact with the virus.

-

RBC Addition: Add 50 µL of the 0.5% chicken RBC suspension to all wells.

-

Final Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes, or until the RBC control wells show a clear button formation at the bottom.

-

Reading the Results:

-

Positive Hemagglutination (No Inhibition): A uniform reddish suspension of RBCs, indicating that the virus has agglutinated the cells. This is expected in the virus control wells.

-

Negative Hemagglutination (Inhibition): A sharp, well-defined "button" of RBCs at the bottom of the well, identical to the RBC control. This indicates that this compound has inhibited viral hemagglutination.

-

-

Determining the HI Titer: The HI titer is the reciprocal of the highest dilution of this compound that completely inhibits hemagglutination.

Visualizations

Experimental Workflow for Hemagglutination Inhibition Assay

Caption: Workflow of the hemagglutination inhibition assay with this compound.

Mechanism of Action of this compound

Caption: this compound inhibits influenza A virus entry by binding to hemagglutinin.

References

Application Note and Protocol: Cytotoxicity Assay for BMS-199945 in MDCK Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for assessing the cytotoxicity of BMS-199945, an influenza virus fusion inhibitor, in Madin-Darby Canine Kidney (MDCK) cells. MDCK cells are a well-established model for studying epithelial cell polarity and are commonly used in virology and toxicology research.[1] This protocol outlines the necessary procedures for cell culture, preparation of the test compound, and the execution of a cytotoxicity assay using the Neutral Red Uptake method. The provided guidelines will enable researchers to determine the concentration-dependent cytotoxic effects of this compound on MDCK cells, a critical step in the preclinical evaluation of this antiviral compound.

This compound is an inhibitor of influenza virus fusion with a reported IC50 value of 0.57 µM in an influenza A/WSN/33 virus-induced hemolysis assay.[2] Understanding its cytotoxic profile is essential for determining its therapeutic index.

MDCK cells , derived from canine kidney epithelial cells, are widely used for influenza virus research and cytotoxicity testing due to their ability to form polarized monolayers with tight junctions.[1]

Data Presentation

The quantitative data obtained from the cytotoxicity assay should be summarized in a table to facilitate easy comparison of results. The table should include the concentrations of this compound tested and the corresponding cell viability, typically expressed as a percentage of the untreated control. From this data, the half-maximal cytotoxic concentration (CC50) can be calculated.

Table 1: Example of Data Summary for Cytotoxicity of this compound in MDCK Cells

| This compound Concentration (µM) | Mean Absorbance (OD 540 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |

| 0.1 | 1.235 | 0.079 | 98.8 |

| 1 | 1.198 | 0.091 | 95.8 |

| 10 | 1.050 | 0.112 | 84.0 |

| 50 | 0.625 | 0.055 | 50.0 |

| 100 | 0.250 | 0.030 | 20.0 |

| 200 | 0.125 | 0.015 | 10.0 |

Experimental Protocols

This section provides detailed methodologies for the key experiments.

MDCK Cell Culture

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

96-well flat-bottom microplates, sterile

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryovial of MDCK cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Cell Seeding: Transfer the cell suspension to a T-75 cell culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Maintenance: Change the culture medium every 2-3 days.

-